![molecular formula C20H23N5O4S B2885282 3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251550-86-3](/img/structure/B2885282.png)
3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
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Description
3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Development
The 1,2,4-oxadiazole core is a crucial pharmacophore in drug discovery. It’s incorporated in drugs like ataluren for Duchenne muscular dystrophy, naldemedine for opioid-induced constipation, amenamevir for herpes zoster, and ozanimod for multiple sclerosis . The compound’s structural similarity to these drugs suggests potential applications in designing new therapeutic agents targeting various diseases.
Anti-Infective Agents
Research indicates that diversely substituted 1,2,4-oxadiazoles exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . This compound could be explored for its efficacy as an anti-infective agent, potentially leading to the development of new treatments for infectious diseases.
Cancer Therapy
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The compound’s structure could be modified to enhance its selectivity and potency against cancer-related enzymes, offering a new avenue for cancer treatment.
Neurodegenerative Diseases
Compounds like opicapone , which contain the 1,2,4-oxadiazole motif, are approved as adjunctive therapy for Parkinson’s disease . The compound may hold promise for treating neurodegenerative diseases by acting on similar pathways or targets.
Hypertension Medication
The 1,2,4-oxadiazole ring is found in azilsartan medoxomil , a drug used for hypertension . This suggests that the compound could be investigated for its potential application in managing blood pressure and cardiovascular diseases.
Age-Related Diseases
Derivatives of 1,2,4-oxadiazole have been suggested as agents for treating age-related diseases . The compound could be part of research aimed at developing treatments that target the mechanisms of aging and associated disorders.
Energetic Materials
Beyond medicinal applications, 1,2,4-oxadiazoles have been utilized in the development of energetic materials . The compound’s structural features could be harnessed to create new materials with high energy release properties for industrial and military applications.
Organic Synthesis
The 1,2,4-oxadiazole core can rearrange into other heterocycles due to its low aromaticity and the presence of a weak O–N bond, which is actively employed in organic synthesis . This compound could be used as a precursor for synthesizing a variety of heterocyclic compounds with diverse applications.
properties
IUPAC Name |
azepan-1-yl-[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c26-20(24-11-5-1-2-6-12-24)19-22-25(13-17-21-18(23-29-17)14-9-10-14)15-7-3-4-8-16(15)30(19,27)28/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIXLSGLMGCXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione |
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